molecular formula C10H15IOSi B14191567 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one CAS No. 918313-64-1

6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one

Cat. No.: B14191567
CAS No.: 918313-64-1
M. Wt: 306.21 g/mol
InChI Key: KEUJKUWHHYTDCD-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one is an organic compound characterized by the presence of iodine, methyl, and trimethylsilyl groups attached to a hex-5-en-1-yn-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one involves its interaction with specific molecular targets. The presence of the iodine and trimethylsilyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol: A similar compound with a hydroxyl group instead of a carbonyl group.

    6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-amine: Contains an amine group instead of a carbonyl group.

Uniqueness

6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can serve as a versatile intermediate in organic synthesis and a useful tool in scientific research.

Properties

CAS No.

918313-64-1

Molecular Formula

C10H15IOSi

Molecular Weight

306.21 g/mol

IUPAC Name

6-iodo-5-methyl-1-trimethylsilylhex-5-en-1-yn-3-one

InChI

InChI=1S/C10H15IOSi/c1-9(8-11)7-10(12)5-6-13(2,3)4/h8H,7H2,1-4H3

InChI Key

KEUJKUWHHYTDCD-UHFFFAOYSA-N

Canonical SMILES

CC(=CI)CC(=O)C#C[Si](C)(C)C

Origin of Product

United States

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